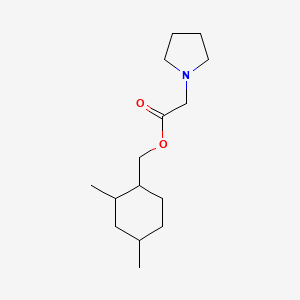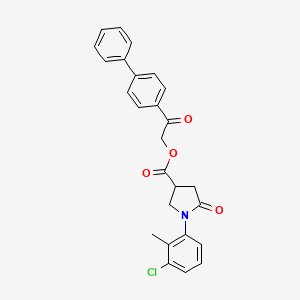
(2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to "(2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate" often involves complex organic reactions, such as 1,3-dipolar cycloadditions, Knorr pyrrole synthesis, and reactions involving dimethylaminopropenoate derivatives. For instance, the synthesis of extended π-conjugated chromophores incorporating pyridinium units and the creation of novel polyimides derived from aromatic dianhydride monomers and aromatic diamines illustrate the multifaceted approaches that can be applied to synthesize structurally complex molecules (Singh et al., 2013); (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds with characteristics similar to "(2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate" reveals significant insights into their conformation, bonding, and spatial arrangement. Studies employing crystallography and spectroscopic methods have elucidated the structures of related molecules, showcasing the importance of non-covalent interactions such as hydrogen bonding and π-π interactions in determining the overall molecular geometry and stability (Lai et al., 2006).
Chemical Reactions and Properties
The reactivity of compounds akin to "(2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate" towards various chemical transformations, including Michael addition reactions and acylation processes, has been a subject of interest. Such reactions not only demonstrate the versatility of these compounds in organic synthesis but also highlight their potential as intermediates in the preparation of a wide range of organic materials (Singh et al., 2013); (Liu et al., 2014).
Physical Properties Analysis
The physical properties of similar compounds, including their solubility, melting points, and thermal stability, are crucial for understanding their potential applications. Research on related molecules has provided valuable data on these properties, assisting in the assessment of their suitability for various applications in materials science and organic electronics (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and redox behavior, play a significant role in determining the reactivity and functionality of compounds like "(2,4-dimethylcyclohexyl)methyl 1-pyrrolidinylacetate." Studies on the reactivity of pyrrolidine derivatives and the synthesis of pyridinium-based compounds have shed light on the chemical behavior of these molecules, indicating their potential utility in various chemical reactions and applications (Igarashi et al., 2006).
Scientific Research Applications
Synthesis and Chemical Properties
Chemical synthesis often explores the reactivity and functionalization of cyclohexyl and pyrrolidinyl derivatives for various applications, including material science and medicinal chemistry. For instance, research into fluorinated polyamides and polyimides based on noncoplanar 2,2'-dimethyl-4,4'-biphenylene units has shown that such compounds exhibit excellent solubility in organic solvents and high thermal stability, making them useful for high-performance materials (Liaw, Huang, & Chen, 2006).
Catalysis and Organic Transformations
Compounds containing pyrrolidinyl groups have been demonstrated as efficient organocatalysts. For example, (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, has been used for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, showcasing the utility of pyrrolidine derivatives in stereoselective synthesis (Singh et al., 2013).
Molecular Docking and Antimicrobial Activity
The exploration of novel pyridine and fused pyridine derivatives for their antimicrobial and antioxidant activities highlights the potential of structurally complex compounds in pharmaceutical research. Such compounds have been prepared from various substrates, demonstrating moderate to good binding energies in molecular docking screenings (Flefel et al., 2018).
Material Science Applications
The study of polymers with specific molecular designs, such as those incorporating pyrrolidine units, can lead to materials with unique properties. For instance, research into fluorinated polyamides containing pyridine and sulfone moieties has resulted in polymers with excellent solubility, thermal stability, and low moisture absorption, suitable for advanced material applications (Liu et al., 2013).
properties
IUPAC Name |
(2,4-dimethylcyclohexyl)methyl 2-pyrrolidin-1-ylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-12-5-6-14(13(2)9-12)11-18-15(17)10-16-7-3-4-8-16/h12-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFNZHZUSMXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)C)COC(=O)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4008376.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008382.png)
![3-{1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008388.png)
![4,4'-(dibenzo[b,d]furan-2,8-diyldisulfonyl)dimorpholine](/img/structure/B4008394.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4008402.png)

![5-{[(2,3-dimethylphenyl)amino]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4008415.png)
![1-allyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4008428.png)
![N-{1,1-dimethyl-2-[methyl(quinolin-5-ylmethyl)amino]-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B4008433.png)

![2-(4-bromophenyl)-2-oxoethyl N-[(4-methylphenyl)sulfonyl]isoleucinate](/img/structure/B4008464.png)
![5-chloro-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B4008466.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B4008471.png)
